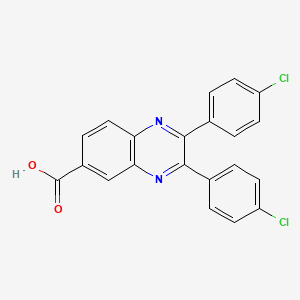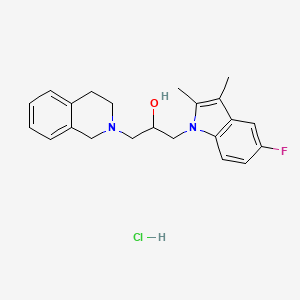![molecular formula C17H18N4O5S B2413183 2-(4-{[3-Oxo-4-(piridin-3-il)piperazin-1-il]sulfonil}fenoxi)acetamida CAS No. 2097902-88-8](/img/structure/B2413183.png)
2-(4-{[3-Oxo-4-(piridin-3-il)piperazin-1-il]sulfonil}fenoxi)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a pyridine moiety
Aplicaciones Científicas De Investigación
2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
Target of Action
The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, and their inhibition can lead to cell cycle arrest, thereby preventing the proliferation of cells .
Mode of Action
The compound interacts with its targets by recruiting Cereblon , leading to the degradation of CDK4 and CDK6 . This results in a dose-dependent degradation of these proteins, with maximum degradation observed at a concentration of 0.25µM in Jurkat cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK4 and CDK6. These proteins are crucial for the transition from the G1 phase to the S phase of the cell cycle. Their degradation leads to cell cycle arrest, preventing the cells from proliferating .
Pharmacokinetics
It’s known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic50) ranging from 135 to 218 mM . This suggests that the compound has good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. This is achieved through the degradation of CDK4 and CDK6, leading to cell cycle arrest . The compound also exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. It’s worth noting that the compound’s efficacy has been demonstrated in vitro, suggesting that it may be effective in a controlled laboratory environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(pyridin-3-yl)piperazine with a sulfonyl chloride derivative to form the sulfonyl intermediate. This intermediate is then reacted with 2-(4-hydroxyphenoxy)acetamide under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the sulfonyl group with other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
4-(pyridin-3-yl)piperazine derivatives: These compounds share the piperazine and pyridine moieties and have similar biological activities.
Sulfonylphenoxyacetamide derivatives: Compounds with similar sulfonyl and phenoxyacetamide groups, used in various medicinal chemistry applications.
Uniqueness
2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
2-[4-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c18-16(22)12-26-14-3-5-15(6-4-14)27(24,25)20-8-9-21(17(23)11-20)13-2-1-7-19-10-13/h1-7,10H,8-9,11-12H2,(H2,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNJHMABTXCMME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

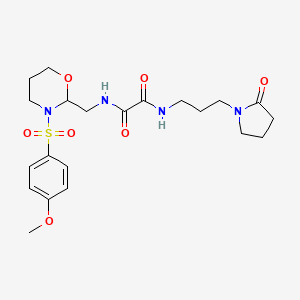

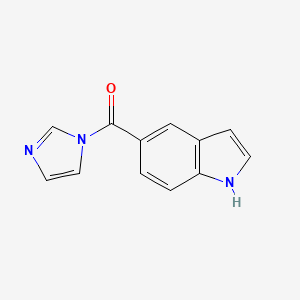
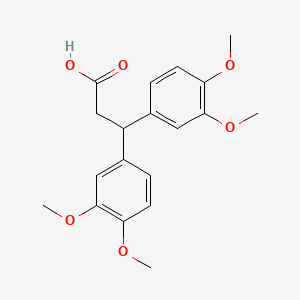
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2413108.png)
![5-[1-(4-Fluorophenyl)sulfonyl-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2413109.png)


![4-amino-1-(2-fluoroethyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2413114.png)
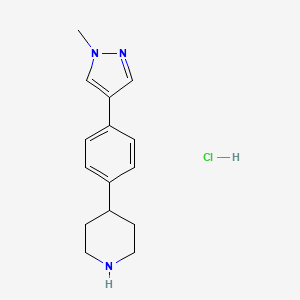
![N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2413116.png)
